Bicyclo[2.1.1]hexane-5-carboxylic acid
CAS No.: 71162-15-7
Cat. No.: VC8418957
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.1.1]hexane-5-carboxylic acid - 71162-15-7](/images/structure/VC8418957.png)
Specification
CAS No. | 71162-15-7 |
---|---|
Molecular Formula | C7H10O2 |
Molecular Weight | 126.15 g/mol |
IUPAC Name | bicyclo[2.1.1]hexane-5-carboxylic acid |
Standard InChI | InChI=1S/C7H10O2/c8-7(9)6-4-1-2-5(6)3-4/h4-6H,1-3H2,(H,8,9) |
Standard InChI Key | KKKDENVWNGCLOT-UHFFFAOYSA-N |
SMILES | C1CC2CC1C2C(=O)O |
Canonical SMILES | C1CC2CC1C2C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
Bicyclo[2.1.1]hexane-5-carboxylic acid features a fused bicyclic system comprising two cyclohexane rings sharing three adjacent carbon atoms (C1, C2, and C4) . The carboxylic acid group at position 5 introduces polarity, enabling hydrogen bonding with biological targets. X-ray crystallography and computational modeling confirm the molecule’s boat-like conformation, which minimizes steric strain while maintaining planar alignment of the carboxyl group .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₀O₂ | |
Molecular Weight | 126.15 g/mol | |
IUPAC Name | (1R,4R)-bicyclo[2.1.1]hexane-5-carboxylic acid | |
SMILES | C1C[C@@H]2C[C@@H]1C2C(=O)O | |
InChIKey | KKKDENVWNGCLOT-RFZPGFLSSA-N |
Stereochemical Diversity
The compound exhibits stereoisomerism at C1 and C4, with the (1R,4R) configuration being the most studied enantiomer . Epimerization studies reveal that the transannular strain in the bicyclic system restricts free rotation, locking substituents into defined spatial orientations . For instance, rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl) derivatives demonstrate how stereochemistry modulates receptor binding affinities in drug analogs.
Synthetic Methodologies
Photochemical [2+2] Cycloadditions
Herter et al. developed a modular synthesis route using phenylacetaldehyde derivatives as starting materials . Under UV irradiation, intramolecular [2+2] cycloaddition of enones yields bicyclo[2.1.1]hexane ketones, which undergo cyanosilylation and hydrolysis to produce the carboxylic acid . This method achieves 68–72% yields with >95% enantiomeric excess when chiral auxiliaries are employed .
Lewis Acid-Catalyzed Cycloadditions
A 2024 Nature study reported a scandium(III)-catalyzed formal (3+2) cycloaddition between bicyclobutanes (BCBs) and silyl enol ethers . The reaction proceeds via a two-electron mechanism, forming the bicyclo[2.1.1]hexane core in 83% yield under mild conditions (25°C, 12 h) . Key advantages include broad substrate scope and compatibility with late-stage functionalization of natural products like dihydro-β-ionone .
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Photochemical | 68–72 | High stereocontrol | Requires UV equipment |
Sc(OTf)₃-catalyzed | 83 | Mild conditions, scalability | Sensitive to moisture |
Applications in Drug Design
Bioisosteric Replacement
The compound’s rigid scaffold serves as a cyclopentane bioisostere, improving metabolic stability while retaining target affinity . For example, replacing a flexible ortho-substituted benzene ring in kinase inhibitors with bicyclo[2.1.1]hexane-5-carboxylic acid analogs reduced CYP450-mediated clearance by 40% .
Prodrug Development
Ester derivatives, such as ethyl bicyclo[2.1.1]hexane-5-carboxylate, exhibit enhanced blood-brain barrier permeability compared to the parent acid. In vivo studies show 90% ester-to-acid conversion within 2 hours, making them viable prodrug candidates for CNS targets.
Recent Advances and Future Directions
Late-Stage Functionalization
The 2024 Sc(OTf)₃-catalyzed method enables diversification of complex molecules, as demonstrated by the synthesis of cholestenone-derived bicyclo[2.1.1]hexanes . This approach facilitates rapid SAR studies without requiring de novo synthesis .
Computational Design
Machine learning models predict that substituting the carboxylic acid with tetrazoles or acyl sulfonamides could enhance oral bioavailability by 30–50% while retaining target engagement . Experimental validation of these designs is ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume